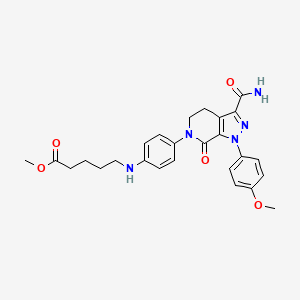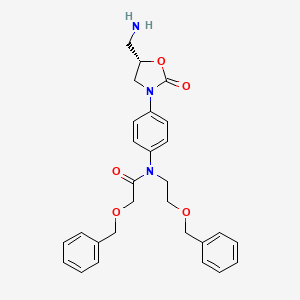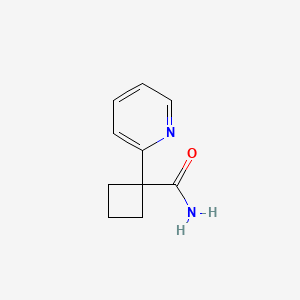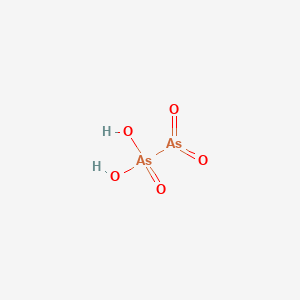
Ruxolitinib-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruxolitinib-amide is a derivative of ruxolitinib, a well-known Janus kinase (JAK) inhibitor. Ruxolitinib is primarily used to treat myelofibrosis, polycythemia vera, and steroid-refractory graft-versus-host disease. It works by inhibiting JAK1 and JAK2, which are involved in cytokine signaling and hematopoiesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ruxolitinib involves several key steps. One method includes reacting a compound of formula II with a compound of formula IV or a salt thereof to obtain a compound of formula III. This compound is then subjected to an acyl halogenation reaction, an amidation reaction, and a reaction dehydrating an amide to form a cyano group or removing the protecting group to prepare ruxolitinib . The process is characterized by brief steps, high stereoselectivity, mild reaction conditions, and convenient post-treatment.
Industrial Production Methods
The industrial production of ruxolitinib follows similar synthetic routes but is optimized for large-scale production. The process avoids using expensive asymmetric reaction catalysts, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ruxolitinib-amide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Ruxolitinib-amide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study JAK inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and cytokine signaling.
Medicine: Explored for its potential in treating various hematological disorders and inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents targeting JAK pathways
Mechanism of Action
Ruxolitinib-amide exerts its effects by inhibiting JAK1 and JAK2. These kinases are part of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and hematopoiesis. By inhibiting these kinases, this compound blocks the dysregulated cell signaling pathways, preventing abnormal blood cell proliferation and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Momelotinib: Another JAK1 and JAK2 inhibitor used to treat myelofibrosis.
Pacritinib: A JAK2 and Fms-like tyrosine kinase 3 (FLT-3) inhibitor that does not inhibit JAK1.
Uniqueness
Ruxolitinib-amide is unique due to its high selectivity for JAK1 and JAK2, making it highly effective in treating conditions characterized by aberrant JAK-STAT signaling. Its ability to inhibit both JAK1 and JAK2 sets it apart from other inhibitors that may target only one of these kinases .
Properties
CAS No. |
1911644-32-0 |
|---|---|
Molecular Formula |
C17H20N6O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C17H20N6O/c18-15(24)7-14(11-3-1-2-4-11)23-9-12(8-22-23)16-13-5-6-19-17(13)21-10-20-16/h5-6,8-11,14H,1-4,7H2,(H2,18,24)(H,19,20,21) |
InChI Key |
JZKNOTYMYVXDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)





![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)

![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)
![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
